Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol

Physicochemical characterization Thermal stability Distillation range

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol (CAS 93892-60-5; molecular formula C14H24O2; MW 224.34 g/mol) is a fully saturated spirocyclic alcohol comprising a camphor-derived bicyclo[2.2.1]heptane (norbornane) subunit spiro-fused at the 2-position to a tetrahydropyran ring bearing a secondary hydroxyl substituent at the 6'-position. The structure belongs to the broader class of norbornyl-substituted pyrans, which have been described as olfactory constituents for perfume formulations.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 93892-60-5
Cat. No. B12681728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol
CAS93892-60-5
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C3(C2)CCCC(O3)O)C)C
InChIInChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3
InChIKeyHTDRMLQEGSMZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol (CAS 93892-60-5): Spirocyclic Norbornane-Pyranol Procurement Profile


Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol (CAS 93892-60-5; molecular formula C14H24O2; MW 224.34 g/mol) is a fully saturated spirocyclic alcohol comprising a camphor-derived bicyclo[2.2.1]heptane (norbornane) subunit spiro-fused at the 2-position to a tetrahydropyran ring bearing a secondary hydroxyl substituent at the 6'-position . The structure belongs to the broader class of norbornyl-substituted pyrans, which have been described as olfactory constituents for perfume formulations [1]. Physicochemical profiling lists a predicted boiling point of approximately 272 °C at 760 mmHg, a flash point of 94.4 °C, and a density of 1.07 g/cm³ . The compound is cataloged under EINECS number 299-545-7 and is supplied as a specialty intermediate or solvent-range chemical [2].

Why In-Class Spiro Norbornane-Pyran Compounds Cannot Simply Be Interchanged with CAS 93892-60-5


Even among structurally related spiro(bicyclo[2.2.1]heptane-2,2'-pyran) derivatives, minor variations in the oxidation state of the pyran ring and the nature of the functional group produce substantial differences in physicochemical and performance properties. The target compound is a saturated tetrahydropyran-6'-ol, which distinguishes it in three critical ways: (i) the fully saturated pyran ring eliminates the vinyl ether or enol-ether reactivity present in dihydropyran analogs such as CAS 93777-36-7; (ii) the secondary alcohol at the 6'-position provides a hydrogen-bond donor/acceptor site and a synthetic handle for derivatization (e.g., esterification, etherification) that is absent in the corresponding ketone or methylene analogs; and (iii) the molecular weight (224.34 g/mol) and polarity differ measurably from both the lighter theaspirane-type spiro ethers (~194 g/mol) and the heavier spiro dioxane derivatives (~252+ g/mol), directly affecting boiling point, flash point, and solvent compatibility [1]. These differences mean that a direct replacement with a close analog in a formulation or synthetic sequence without re-optimization is likely to alter thermal stability, solubility profiles, or downstream reactivity.

Quantitative Differentiation Evidence for CAS 93892-60-5 Versus Closest Structural Analogs


Boiling Point and Thermal Processing Window: CAS 93892-60-5 vs. the 4'-Ketone Analog (CAS 93777-36-7)

The saturated tetrahydropyran-6'-ol (CAS 93892-60-5) exhibits a predicted normal boiling point of approximately 272 °C at 760 mmHg [1]. The closest spirocyclic analog differing only in oxidation state at the pyran ring—1,3,3-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[2H]pyran]-4'(3'H)-one (CAS 93777-36-7)—has a predicted boiling point of 295.6 °C at 760 mmHg . This represents a boiling point difference of approximately 24 °C, attributable to the replacement of the saturated tetrahydropyran-6'-ol motif with a 2,3-dehydro-4'-keto-pyran system. The lower boiling point of the target compound facilitates distillation at lower temperatures, potentially reducing thermal degradation risk during purification or high-temperature processing.

Physicochemical characterization Thermal stability Distillation range

Flash Point and Safe Handling: CAS 93892-60-5 Compared with Theaspirane (CAS 36431-72-8)

The target compound has a predicted flash point of 94.4 °C [1]. In contrast, theaspirane (1-oxaspiro[4.5]dec-6-ene; CAS 36431-72-8), a widely used spiro ether flavor and fragrance ingredient, has a reported flash point of 65 °C (closed cup) [2]. The approximately 29 °C higher flash point of CAS 93892-60-5 places it in a less flammable classification range (combustible liquid rather than flammable liquid under many regulatory frameworks such as the GHS classification criteria, where flash point ≥ 60 °C and ≤ 93 °C defines Category 4 flammable liquids [3]). This difference has direct implications for storage, transport, and large-scale handling requirements.

Safety data Flash point Solvent classification

Functional Group Reactivity: Hydroxyl Handle for Derivatization Versus Non-functionalized or Ketone Analogs

CAS 93892-60-5 possesses a secondary hydroxyl group at the 6'-position of the tetrahydropyran ring, confirmed by the SMILES notation CC1(C)C3CCC1(C)C2(CCCC(O)O2)C3 and IUPAC name 1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol . The closest commercially cataloged analog, CAS 93777-36-7, bears a ketone at the 4'-position and a 2,3-double bond, rendering it incapable of direct nucleophilic derivatization via esterification, etherification, or silylation without prior reduction . The 4'-methylene analog (CAS 79997-62-9) lacks any heteroatom functionality on the pyran ring entirely [1]. While no published comparative reaction yield data are available for this specific compound series, the presence of the alcohol functional group is an established enabling feature for downstream chemistry including prodrug conjugation, polymer grafting, and surface immobilization strategies—transformations that are structurally impossible with the ketone or methylene analogs without additional synthetic steps.

Synthetic utility Derivatization Functional group interconversion

Molecular Weight and Density Differentiation from Lighter Spiro Ether Flavor/Fragrance Compounds

With a molecular weight of 224.34 g/mol and a predicted density of 1.07 g/cm³ , CAS 93892-60-5 is approximately 15% heavier and 14% denser than theaspirane (MW 194.31 g/mol; density 0.931–0.941 g/mL) . This differential has implications for phase behavior in multi-component mixtures: the higher density of CAS 93892-60-5 (~1.07 vs. ~0.94 g/cm³) means it will tend to partition into the lower phase in aqueous-organic biphasic systems where theaspirane would reside in the upper organic layer. In solvent applications, the ~30 g/mol higher molecular weight also corresponds to lower volatility at equivalent temperature, as reflected in the higher flash point.

Molecular weight Density Formulation compatibility

Recommended Procurement Scenarios for Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol Based on Verifiable Differentiation Evidence


High-Temperature Distillation or Processing Requiring Extended Thermal Windows

With a predicted boiling point of approximately 272 °C—roughly 24 °C lower than the spiro norbornane-dihydropyranone analog CAS 93777-36-7 —CAS 93892-60-5 is the preferable choice when a spiro norbornane-pyran building block must be purified by fractional distillation or used in reactions where prolonged exposure to temperatures above 290 °C would cause decomposition of the ketone analog. The lower boiling point reduces energy input and thermal stress, aligning with process intensification goals in kilo-lab and pilot-plant settings.

Safety-Conscious Procurement for Large-Volume Handling or Regulated Storage Environments

The flash point of 94.4 °C for CAS 93892-60-5 exceeds the 93 °C threshold that separates Category 4 flammable liquids from combustible liquids under GHS [1]. Compared with theaspirane (flash point 65 °C [2]), this 29 °C margin may eliminate the need for explosion-proof storage cabinets, specialized ventilation, or flammable-liquid surcharges during transport in jurisdictions that classify materials with flash points above 93 °C as combustible rather than flammable. Procurement teams prioritizing reduced regulatory burden should favor CAS 93892-60-5 over lower-flash-point spiro ether alternatives.

Synthetic Intermediate Requiring a Free Hydroxyl Handle for Downstream Conjugation

The secondary alcohol at the 6'-position of the tetrahydropyran ring enables direct esterification, etherification, carbamoylation, or silyl protection without the need for a preliminary reduction step. This contrasts with the ketone-containing analog CAS 93777-36-7, which would require conversion to the corresponding alcohol before such derivatization could proceed . For medicinal chemistry or materials science programs where step-economy and functional group orthogonality are critical, CAS 93892-60-5 offers a more streamlined synthetic entry point.

Formulation Development Where Higher Density and Lower Volatility Are Required

At a density of 1.07 g/cm³, CAS 93892-60-5 is approximately 14% denser than theaspirane . This property, combined with its higher molecular weight and lower volatility, makes it better suited for applications requiring a denser, less rapidly evaporating spirocyclic carrier solvent or formulation component—for instance, in specialty coatings, high-boiling solvent blends, or controlled-release matrices where rapid evaporation of lighter spiro ethers would compromise film integrity or release kinetics.

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